5-Chloro-2,4-dimethoxyphenylboronic acid

Description

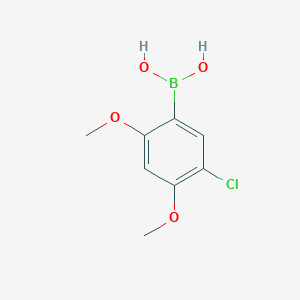

5-Chloro-2,4-dimethoxyphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with chlorine at the 5-position and methoxy groups at the 2- and 4-positions. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical and materials science research. Its methoxy and chloro substituents influence electronic and steric properties, making it a versatile building block for synthesizing complex aromatic systems.

Properties

IUPAC Name |

(5-chloro-2,4-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO4/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOZPTLAHPXVSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC)OC)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-dimethoxyphenylboronic acid typically involves the reaction of 5-chloro-2,4-dimethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid group. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-dimethoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reaction: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically forms a carbon-carbon bond, resulting in the formation of biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the chlorine atom.

Scientific Research Applications

5-Chloro-2,4-dimethoxyphenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is used in the development of drug candidates and in medicinal chemistry research.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-dimethoxyphenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Reactivity and Electronic Effects

- Substituent Position: The 2,4-dimethoxy groups in the target compound create an electron-rich aromatic system, enhancing its nucleophilicity in cross-coupling reactions compared to mono-methoxy or fluoro-substituted analogs .

- Steric Effects : The 5-chloro substituent introduces moderate steric hindrance, which can slow reaction kinetics compared to less substituted derivatives like 5-chloro-2-methoxyphenylboronic acid .

- Fluorinated Analogs : Compounds such as 5-chloro-2,4-difluorophenylboronic acid exhibit higher electrophilicity due to fluorine’s electron-withdrawing nature, making them preferable for reactions with electron-deficient partners .

Biological Activity

5-Chloro-2,4-dimethoxyphenylboronic acid (CDBA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of CDBA, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Name: this compound

- CAS Number: 1393536-52-1

- Molecular Formula: C8H10BClO4

- Molecular Weight: 216.429 g/mol

CDBA, like other boronic acids, exhibits unique interactions with biological molecules, particularly through reversible covalent bonding with diols. This property allows it to modulate various biological pathways. The following mechanisms have been identified:

- Enzyme Inhibition: Boronic acids can act as inhibitors of serine proteases and other enzymes by forming stable complexes with the active site.

- Receptor Modulation: CDBA may interact with various receptors, influencing signaling pathways involved in drug metabolism and detoxification.

- Antibacterial Activity: Preliminary studies suggest that CDBA exhibits antibacterial properties against Gram-positive and Gram-negative bacteria.

Antibacterial Activity

Several studies have evaluated the antibacterial efficacy of CDBA and related compounds:

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): Research indicates that CDBA demonstrates significant activity against pathogens such as Escherichia coli and Staphylococcus aureus. The MIC values were determined through broth dilution methods, showing promising results in inhibiting bacterial growth.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Against |

|---|---|---|---|

| This compound | 32 | 64 | E. coli, S. aureus |

| Control Antibiotic | 16 | 32 | E. coli, S. aureus |

Case Studies

- Study on Antibacterial Properties: A study published in MDPI evaluated the antibacterial activity of various boronic acids, including CDBA. The results indicated that CDBA exhibited a strong inhibitory effect on the growth of Bacillus subtilis and Salmonella Enteritidis, with a notable bactericidal effect observed at higher concentrations .

- Interaction with Insulin: Computational studies have suggested that boronic acids can interact with insulin, potentially modulating glucose metabolism. CDBA's structural features may enhance its binding affinity to insulin receptors, indicating a role in diabetes management .

Synthesis Methods

CDBA can be synthesized through several methods, including:

- Borylation Reactions: Utilizing boron reagents in the presence of palladium catalysts to introduce boronic acid functionality onto aromatic systems.

- Functional Group Transformations: Starting from commercially available precursors such as dimethoxyphenol derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.